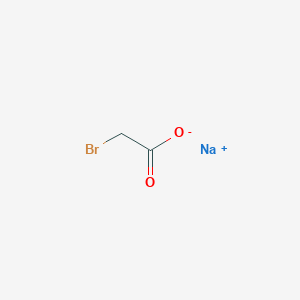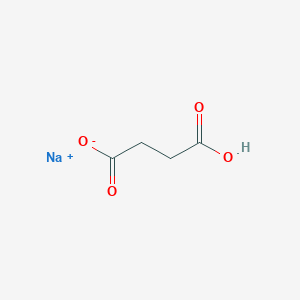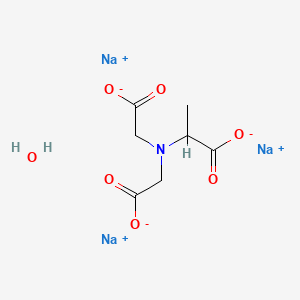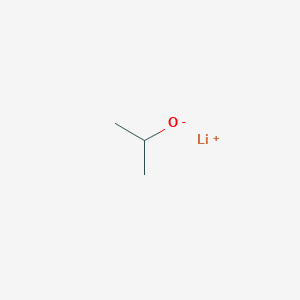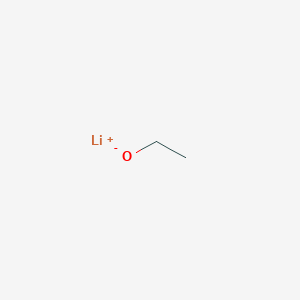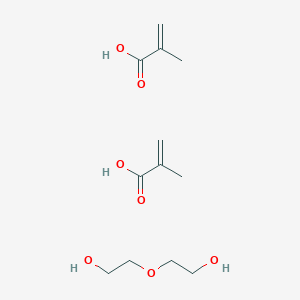
Prop-2-enyl 3-phenylprop-2-enoate
Vue d'ensemble
Description
Prop-2-enyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-enyl group (an allyl group) and a 3-phenylprop-2-enoate group (a cinnamate ester)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-phenylprop-2-enoate can be synthesized through the carbonylation of allylic halides and prop-2-en-1-ol catalyzed by triethylphosphine complexes of rhodium . The reaction typically involves the use of ethanol as a solvent, and the catalyst is formed in situ from rhodium acetate and triethylphosphine. The reaction conditions include moderate temperatures and pressures, and the product is obtained in good yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cinnamic acid or benzaldehyde derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of substituted cinnamate esters.
Applications De Recherche Scientifique
Prop-2-enyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties
Mécanisme D'action
The mechanism of action of prop-2-enyl 3-phenylprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an antitubulin agent, inhibiting tubulin polymerization and disrupting microtubule dynamics . This mechanism is particularly relevant in its antiproliferative activity against cancer cells.
Comparaison Avec Des Composés Similaires
Prop-2-enyl 3-phenylprop-2-enoate can be compared with other cinnamate esters and allylic compounds:
Cinnamyl acetate: Similar structure but with an acetate group instead of a prop-2-enyl group.
Cinnamic acid: The acid form of the ester, lacking the prop-2-enyl group.
Allyl cinnamate: Similar structure but with an allyl group instead of a prop-2-enyl group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester linkage and the presence of both allylic and cinnamate functionalities, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
prop-2-enyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMITHMNVLRGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047509 | |
| Record name | Allyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-31-5 | |
| Record name | Allyl cinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



